molecular formula C17H17ClN2O3S B2457024 ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 608494-17-3

ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2457024
CAS No.: 608494-17-3
M. Wt: 364.84
InChI Key: WOHFDSDQQHQMKR-UHFFFAOYSA-N
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Description

Ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.84. The purity is usually 95%.
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Biological Activity

Ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties based on recent research findings.

Structural Overview

The compound features a unique structure that combines elements of pyrimidine and thiazine rings. Its molecular formula is C17H17ClN2O3SC_{17}H_{17}ClN_2O_3S with a molecular weight of 364.84 g/mol. The presence of the 3-chlorophenyl group significantly enhances its interaction potential with biological targets compared to other derivatives lacking this feature.

Synthesis

The synthesis of this compound can be achieved through various methods including:

  • One-pot three-component reactions : This method efficiently combines the necessary precursors to yield the desired compound.

The synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups that contribute to its biological activity profile.

Antibacterial Properties

Research indicates that thiazine derivatives exhibit promising antibacterial activities. This compound has shown significant efficacy against various bacterial strains. For instance:

CompoundInhibition Ratio (%) at 100 μg/mLInhibition Ratio (%) at 50 μg/mL
Ethyl derivative95.4 ± 2.254.5 ± 0.8
Control (Thiodiazole copper)87.7 ± 1.535.2 ± 1.1

These results suggest that this compound may have superior bioactivity compared to established antibacterial agents .

The exact mechanisms through which this compound exerts its antibacterial effects are still under investigation. However, it is hypothesized that the heterocyclic structure allows for effective binding to bacterial enzymes or receptors critical for survival and replication.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various thiazine derivatives including ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo compounds, it was found that these compounds exhibited notable inhibition against Xanthomonas oryzae, a pathogen responsible for rice bacterial blight. The study highlighted the potential for these compounds to serve as lead candidates in agricultural applications against bacterial infections.

Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on elucidating the structure-activity relationship of thiazine derivatives indicated that modifications to the chlorophenyl group could enhance antibacterial potency. This underscores the importance of structural features in determining biological activity and suggests avenues for further optimization of ethyl 6-(3-chlorophenyl)-8-methyl derivatives for improved efficacy .

Properties

IUPAC Name

ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)7-8-24-17)15(14)11-5-4-6-12(18)9-11/h4-6,9,15H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHFDSDQQHQMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)Cl)C(=O)CCS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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